N-octylbutanamide
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Overview
Description
N-octylbutanamide is an organic compound belonging to the amide family Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N) this compound specifically consists of an octyl group (a chain of eight carbon atoms) attached to the nitrogen atom of butanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
N-octylbutanamide can be synthesized through several methods. One common approach involves the reaction of butanoyl chloride with octylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
Butanoyl chloride+Octylamine→this compound+HCl
Another method involves the direct amidation of butanoic acid with octylamine using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-octylbutanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to produce butanoic acid and octylamine.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride (LiAlH4) can yield the corresponding amine.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and octylamine.
Reduction: Octylamine.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
N-octylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-octylbutanamide depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, affecting their function. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-heptylbutanamide
- N-nonylbutanamide
- N-decylbutanamide
Uniqueness
N-octylbutanamide is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
53396-35-3 |
---|---|
Molecular Formula |
C12H25NO |
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-octylbutanamide |
InChI |
InChI=1S/C12H25NO/c1-3-5-6-7-8-9-11-13-12(14)10-4-2/h3-11H2,1-2H3,(H,13,14) |
InChI Key |
VXSFQHSSWSRGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CCC |
Origin of Product |
United States |
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